molecular formula C13H16N2O B7774912 3-[(Piperidin-4-yl)methoxy]benzonitrile

3-[(Piperidin-4-yl)methoxy]benzonitrile

Cat. No.: B7774912
M. Wt: 216.28 g/mol
InChI Key: ROBPLWVLCFRXJL-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)methoxy]benzonitrile is a chemical compound that features a piperidine ring attached to a benzonitrile moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)methoxy]benzonitrile typically involves the reaction of 4-piperidinemethanol with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Primary amine derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Piperidin-4-yl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)methoxy]benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-[(Piperidin-4-yl)methoxy]benzonitrile: Similar structure but with different substitution patterns.

    3-[(Piperidin-4-yl)methoxy]benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    3-[(Piperidin-4-yl)methoxy]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-[(Piperidin-4-yl)methoxy]benzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(piperidin-4-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBPLWVLCFRXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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